molecular formula C9H10N4S B4346805 4-(1,3-dimethyl-1H-pyrazol-5-yl)-2-pyrimidinethiol

4-(1,3-dimethyl-1H-pyrazol-5-yl)-2-pyrimidinethiol

Cat. No.: B4346805
M. Wt: 206.27 g/mol
InChI Key: DETMCZATITVRSU-UHFFFAOYSA-N
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Description

4-(1,3-dimethyl-1H-pyrazol-5-yl)-2-pyrimidinethiol is a heterocyclic compound that features both pyrazole and pyrimidine rings. These structures are known for their versatility in organic synthesis and medicinal chemistry. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable molecule in scientific research and industrial applications.

Properties

IUPAC Name

6-(2,5-dimethylpyrazol-3-yl)-1H-pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S/c1-6-5-8(13(2)12-6)7-3-4-10-9(14)11-7/h3-5H,1-2H3,(H,10,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETMCZATITVRSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C2=CC=NC(=S)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dimethyl-1H-pyrazol-5-yl)-2-pyrimidinethiol typically involves the formation of the pyrazole ring followed by the introduction of the pyrimidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with 1,3-dimethyl-1H-pyrazole-5-carbaldehyde, the compound can be synthesized through a series of steps involving condensation and cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process, ensuring consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-dimethyl-1H-pyrazol-5-yl)-2-pyrimidinethiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring.

    Substitution: The hydrogen atoms on the pyrazole and pyrimidine rings can be substituted with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

4-(1,3-dimethyl-1H-pyrazol-5-yl)-2-pyrimidinethiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1,3-dimethyl-1H-pyrazol-5-yl)-2-pyrimidinethiol involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated by the thiol group, which can form covalent bonds with cysteine residues in proteins, leading to changes in their conformation and activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-dimethyl-1H-pyrazol-5-yl)-2-pyrimidinecarboxylic acid
  • 4-(1,3-dimethyl-1H-pyrazol-5-yl)-2-pyrimidinamine
  • 4-(1,3-dimethyl-1H-pyrazol-5-yl)-2-pyrimidinone

Uniqueness

Compared to these similar compounds, 4-(1,3-dimethyl-1H-pyrazol-5-yl)-2-pyrimidinethiol is unique due to the presence of the thiol group. This functional group imparts distinct chemical reactivity and biological activity, making the compound particularly valuable in applications requiring thiol-specific interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,3-dimethyl-1H-pyrazol-5-yl)-2-pyrimidinethiol
Reactant of Route 2
4-(1,3-dimethyl-1H-pyrazol-5-yl)-2-pyrimidinethiol

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